Trypethelone

Description

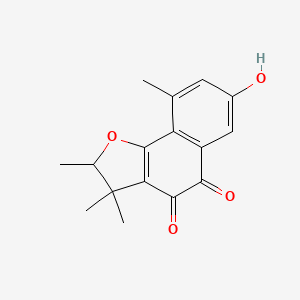

Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C16H16O4/c1-7-5-9(17)6-10-11(7)15-12(14(19)13(10)18)16(3,4)8(2)20-15/h5-6,8,17H,1-4H3 |

InChI Key |

MKAVSGZPSXLJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(O1)C3=C(C=C(C=C3C)O)C(=O)C2=O)(C)C |

Synonyms |

trypethelone |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Antitumor Potential of Trypethelone: A Technical Guide to its Discovery and Isolation from Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, have long been a source of unique secondary metabolites with diverse biological activities. Among these, Trypethelone, a phenalenone derivative, has emerged as a compound of significant interest due to its potential antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its derivatives from the mycobiont culture of the lichen Trypethelium eluteriae. Detailed experimental protocols, quantitative data, and potential signaling pathways are presented to facilitate further research and drug development efforts.

Discovery and Sourcing

This compound and its analogues have been successfully isolated from the mycobiont culture of the crustose lichen Trypethelium eluteriae.[1][2] This approach, which involves the axenic culture of the fungal partner, offers a sustainable and controlled method for producing these compounds, overcoming the limitations of harvesting slow-growing lichens from their natural habitats.

Experimental Protocols

Mycobiont Culture of Trypethelium eluteriae

A critical first step in obtaining this compound is the successful cultivation of the lichen's fungal symbiont.

-

Isolation of Mycobiont:

-

Collect fresh thalli of Trypethelium eluteriae.

-

Aseptically dissect the ascomata (fruiting bodies) to release ascospores.

-

Alternatively, use small thallus fragments.

-

Inoculate the ascospores or thallus fragments onto a suitable culture medium.

-

-

Culture Medium:

-

Malt-Yeast-Extract (MY) medium has been successfully used for the germination of ascospores and subsequent mycelial growth.[3]

-

The general composition of MY medium is:

-

Malt Extract: 20 g/L

-

Yeast Extract: 2 g/L

-

Agar: 20 g/L

-

Adjust pH to 5.6-5.8.

-

-

-

Incubation Conditions:

-

Incubate the cultures at 20-25°C in the dark.

-

Mycelial growth is typically slow, requiring several weeks to months to establish a sufficient biomass for extraction.

-

References

An In-depth Technical Guide to the Natural Sources of Trypethelone and Related Compounds

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of this compound and its related compounds. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound and its analogs are a class of polyketide-derived pigments characterized by a phenalenone or naphthoquinone core structure. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial and cytotoxic properties. The primary natural reservoirs for these compounds are lichenized fungi, particularly those belonging to the family Trypetheliaceae. This guide delves into the specific organisms that produce these metabolites, the array of related compounds discovered, and the methodologies employed for their extraction, purification, and structural elucidation.

Primary Natural Sources

The predominant natural sources of this compound and its derivatives are lichens of the genus Trypethelium. Research has consistently identified species within this genus, and their cultured mycobionts (the fungal partner in the lichen symbiosis), as prolific producers of these compounds.[1][2][3][4] Culturing the mycobiont allows for the production of these secondary metabolites in a controlled laboratory setting, independent of the photobiont partner.[2][5]

Key Source Organisms:

-

Trypethelium eluteriae : This crustose lichen is the most frequently cited source of this compound and a wide array of its derivatives.[1][2][3][4] Studies on both the whole lichen and its cultured mycobiont have led to the isolation of numerous known and novel compounds.[1][3][5]

-

Trypethelium sp. : Various other species within the genus, including Trypethelium virens, have also been identified as sources of related secondary metabolites.[2][6][7]

-

Astrothelium sp. : Cultured mycobionts of this related lichen genus have also been shown to produce this compound analogs.[2][3]

This compound and Related Compounds

A significant number of this compound derivatives and related phenalenones have been isolated and characterized from the aforementioned natural sources. These compounds often differ by the substitution patterns (e.g., hydroxylation, methoxylation) on the core aromatic structure.

Table 1: Summary of this compound and Related Compounds from Natural Sources

| Compound Name | Natural Source(s) | Reference(s) |

| (+)-Trypethelone | Trypethelium eluteriae | [2][4] |

| (-)-Trypethelone | Trypethelium eluteriae | [2][4] |

| This compound Methyl Ether | Astrothelium sp., Trypethelium sp. | [2] |

| 8-Methoxythis compound | Trypethelium eluteriae | [1][3] |

| 5'-Hydroxy-8-ethoxythis compound | Trypethelium eluteriae | [1][3] |

| 8-Hydroxythis compound Methyl Ether | Trypethelium eluteriae | [1][3] |

| 8-Methoxythis compound Methyl Ether | Trypethelium eluteriae | [1][3] |

| (+)-8-Hydroxy-7-methoxythis compound | Trypethelium eluteriae | [2][4] |

| Trypethelonamide A | Trypethelium eluteriae | [2][4] |

| 5'-Hydroxythis compound | Trypethelium eluteriae | [2][4] |

| Related Phenalenones | Trypethelium eluteriae | [1][3] |

| (+)-Sclerodin | Trypethelium sp. | [2] |

Note: This table is not exhaustive but represents the key compounds discussed in the cited literature. Quantitative yield data is not consistently reported across studies and is therefore omitted.

Experimental Protocols

The isolation and structural elucidation of this compound and its analogs follow a standardized workflow in natural product chemistry. The protocols detailed below are a synthesis of methodologies reported in the scientific literature.[1][3][8][9][10]

The overall process involves the extraction of metabolites from the lichen or mycobiont culture, followed by chromatographic separation and purification, and finally, structural analysis using spectroscopic techniques.

Step 1: Extraction of Secondary Metabolites

-

Source Material : Air-dried and powdered lichen thalli (e.g., 10-50 g) or harvested mycobiont culture biomass.[8][9]

-

Solvent System : Acetone or methanol are commonly used for cold extraction.[8][9] The powdered lichen material is typically soaked in the solvent for an extended period (e.g., 24 hours) with continuous stirring.[8]

-

Procedure :

-

Submerge the powdered lichen material (e.g., 50 g) in a suitable volume of solvent (e.g., 500 mL of methanol).[9]

-

Place the mixture on a rotary shaker or magnetic stirrer for 24 hours at room temperature.[8][9]

-

Filter the mixture using Whatman filter paper to separate the solvent extract from the solid lichen material.

-

Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract as a powder or residue.[8]

-

Step 2: Chromatographic Separation and Purification

-

Column Chromatography (CC) : This is the primary method for the initial fractionation of the crude extract.

-

Stationary Phase : Silica gel (e.g., 100-200 mesh) is commonly used.[9]

-

Mobile Phase : A gradient of solvents with increasing polarity is employed. A common starting point is a non-polar solvent like n-hexane or cyclohexane, with a gradual introduction of a more polar solvent like ethyl acetate.[8] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (pTLC) : This technique is used for the final purification of compounds from the fractions obtained by column chromatography.[1][3]

-

Plates : Silica gel 60 F₂₅₄ aluminum plates are standard.[8]

-

Mobile Phase : Specific solvent systems are developed to achieve optimal separation of target compounds. For example, a mobile phase of cyclohexane/ethyl acetate/acetic acid in a defined ratio might be used.[8]

-

Visualization : Spots are visualized under UV light (254 nm) and/or by spraying with a reagent like 10% sulfuric acid followed by heating.[11] The bands corresponding to the desired compounds are scraped from the plate, and the compound is eluted with a suitable solvent.

-

Step 3: Structure Elucidation

-

Spectroscopic Analysis : The definitive structure of the purified compounds is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.[12][13]

-

Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular formula and fragmentation patterns of the compound.[4][6]

-

-

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[1][3]

Biosynthesis and Biological Relationships

Trypethelones are polyketides, synthesized via the polyketide synthase (PKS) pathway.[14] A proposed biosynthesis suggests they arise from a hexaketide precursor, which undergoes a series of cyclization, aromatization, and oxidation steps.[14]

The relationship between the host organism and the compounds produced is a key area of study. The mycobiont culture of Trypethelium eluteriae is a reliable source for a variety of related polyketides.

Conclusion

Lichens of the genus Trypethelium, particularly T. eluteriae, and their cultured mycobionts, are the definitive natural sources of this compound and a diverse suite of related phenalenone and naphthoquinone derivatives. The isolation and characterization of these compounds rely on established phytochemical techniques, including solvent extraction, multi-step chromatography, and advanced spectroscopic analysis. The potent biological activities reported for these metabolites underscore their potential as lead compounds in drug development, warranting further investigation into their synthesis, biological mechanisms, and therapeutic applications.

References

- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. New 1, 2-naphthoquinone-derived pigments from the mycobiont of lichen Trypethelium eluteriae Sprengel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and antimicrobial activities and GC/MS-based phytochemical analysis of two traditional Lichen species Trypethellium virens and Phaeographis dendritica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. jnsbm.org [jnsbm.org]

- 11. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]

- 12. acgpubs.org [acgpubs.org]

- 13. Isolation, structural elucidation, and insights into the anti-inflammatory effects of triterpene saponins from the leaves of Stauntonia hexaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Synthesis of Trypethelone: A Technical Guide to a Putative Fungal Polyketide Pathway

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of trypethelone, a polyketide natural product found in fungal mycobionts of the lichen genus Trypethelium. Geared towards researchers, scientists, and professionals in drug development, this document outlines a putative enzymatic route to this compound, details essential experimental protocols for pathway elucidation, and presents a framework for quantitative analysis. Due to the limited specific research on the this compound pathway, this guide synthesizes current knowledge of fungal polyketide biosynthesis to propose a hypothetical pathway and a strategic research roadmap.

Introduction: The Enigmatic Biosynthesis of this compound

This compound and its derivatives, isolated from the cultured mycobiont of lichens such as Trypethelium eluteriae, represent a class of polyketide compounds with potential bioactivities. Understanding their biosynthesis is crucial for enabling biotechnological production and exploring their therapeutic potential. It is proposed that this compound originates from a hexaketide precursor, assembled by a Type I iterative polyketide synthase (PKS), followed by a series of enzymatic modifications including cyclization, aromatization, and oxidative cleavage.[1] This guide delineates a plausible biosynthetic route and provides the necessary experimental framework to validate this hypothesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence with the iterative condensation of one acetyl-CoA starter unit and five malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS). The resulting linear hexaketide intermediate is then thought to undergo a series of enzyme-catalyzed transformations to yield the final this compound structure.

Key Enzymatic Steps (Putative):

-

Polyketide Chain Assembly: A Type I NR-PKS catalyzes the formation of a linear hexaketide chain.

-

Cyclization and Aromatization: The polyketide chain likely undergoes intramolecular aldol condensations to form a bicyclic aromatic intermediate. This process is guided by the product template (PT) domain of the PKS or dedicated cyclase enzymes.

-

Oxidative Cleavage: A crucial step is the proposed loss of a carbon atom, potentially via the action of a dioxygenase, leading to the formation of a naphthoquinone-like core structure.[1]

-

Tailoring Reactions: Subsequent modifications, such as hydroxylations and methylations, are likely carried out by tailoring enzymes like cytochrome P450 monooxygenases and methyltransferases, encoded by genes within the biosynthetic gene cluster (BGC).

Data Presentation: A Framework for Quantitative Analysis

To date, there is a notable absence of quantitative data regarding the biosynthesis of this compound. The following table provides a template for organizing key quantitative metrics that are essential for characterizing the pathway's efficiency and dynamics.

| Parameter | Value | Units | Experimental Context | Significance |

| This compound Titer | mg/L or µg/g dry weight | Wild-type mycobiont culture; Heterologous host | Measures the overall productivity of the pathway. | |

| PKS Activity (kcat) | s-1 | In vitro assay with purified enzyme | Indicates the catalytic turnover rate of the core PKS. | |

| PKS Substrate Affinity (Km) | µM | In vitro assay with purified enzyme | Reflects the binding affinity of the PKS for its substrates (acetyl-CoA, malonyl-CoA). | |

| Gene Expression Levels | Relative fold change | qRT-PCR analysis of BGC genes | Correlates gene transcription with metabolite production under different conditions. | |

| Isotope Incorporation Rate | % | Stable isotope labeling experiment | Confirms precursor units and measures flux through the pathway. |

Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach, beginning with the culture of the mycobiont and culminating in the characterization of the biosynthetic genes and enzymes.

Isolation and Culture of the Trypethelium eluteriae Mycobiont

Objective: To establish a pure culture of the fungal symbiont for secondary metabolite production and genetic analysis.

Methodology:

-

Thallus Collection and Sterilization: Collect fresh lichen thalli of Trypethelium eluteriae. Wash the thalli thoroughly with sterile distilled water. Surface sterilize by sequential immersion in 70% ethanol (30 seconds) and 1% sodium hypochlorite (1-2 minutes), followed by three rinses with sterile distilled water.

-

Mycobiont Isolation: Aseptically dissect the sterilized thalli to expose the fungal medulla. Excise small fragments of the medulla and place them onto a suitable culture medium, such as Malt-Yeast extract agar or Lilly-Barnett medium.

-

Incubation: Incubate the plates at 18-22°C in the dark. Subculture emerging fungal colonies to fresh media to obtain pure cultures.

-

Liquid Culture for Biomass: For larger-scale production, inoculate fragments of the pure mycelial culture into liquid media and grow with shaking (120-150 rpm) at 18-22°C.

Extraction and Analysis of Secondary Metabolites

Objective: To extract and quantify this compound and identify potential biosynthetic intermediates.

Methodology:

-

Extraction: Harvest the fungal mycelium from liquid culture by filtration and lyophilize. Extract the dried mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

-

Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

HPLC Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector.[2][3] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used for separation.

-

LC-MS Analysis: For identification of intermediates, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain mass data for the separated compounds.

Elucidation of the Biosynthetic Gene Cluster

Objective: To identify the complete set of genes responsible for this compound biosynthesis.

Methodology:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the pure mycobiont culture.

-

Genome Sequencing: Sequence the genome of the Trypethelium eluteriae mycobiont using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

-

Bioinformatic Analysis: Assemble the genome and predict biosynthetic gene clusters (BGCs) using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4][5]

-

BGC Identification: Search for a PKS-encoding BGC that is consistent with the proposed hexaketide origin of this compound. The presence of genes encoding tailoring enzymes like dioxygenases, P450s, and methyltransferases within the cluster would provide further evidence.

Stable Isotope Labeling Studies

Objective: To confirm the polyketide origin and trace the incorporation of precursors into this compound.

Methodology:

-

Precursor Feeding: Supplement the liquid culture of the mycobiont with stable isotope-labeled precursors, such as [1-13C]acetate, [2-13C]acetate, or [1,2-13C]acetate.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites and purify this compound.

-

NMR and MS Analysis: Analyze the purified this compound by 13C-NMR spectroscopy and mass spectrometry to determine the pattern of isotope incorporation. This will confirm the acetate-malonate origin and can provide insights into the cyclization pattern.

Conclusion and Future Directions

The biosynthesis of this compound in fungal mycobionts presents an intriguing area of research in natural product chemistry. This guide provides a foundational, albeit hypothetical, framework for its elucidation. Future research should prioritize the genome sequencing of Trypethelium eluteriae to identify the responsible biosynthetic gene cluster. Subsequent heterologous expression of the BGC in a model fungal host, such as Aspergillus nidulans, would provide definitive proof of its function and open avenues for engineered biosynthesis of novel this compound analogs. The detailed experimental protocols and data presentation framework provided herein are intended to serve as a valuable resource for researchers embarking on this exciting scientific endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trypethelone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypethelone is a naturally occurring benzofuran-4,5-dione derivative isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] As a member of the quinone family of compounds, it has garnered interest for its biological activities, particularly its anti-mycobacterial properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available analytical data for this compound. It is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound possesses a tetracyclic core structure. Its systematic IUPAC name is 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem |

| Molecular Weight | 272.29 g/mol | PubChem |

| Appearance | Not explicitly reported, related compounds are yellow or red pigments.[5] | - |

| Solubility | Not explicitly reported. | - |

Table 1. Physicochemical Properties of this compound.

Stereochemistry

This compound possesses a chiral center at the C-2 position of the dihydrofuran ring. Consequently, it can exist as a pair of enantiomers, (+)-Trypethelone and (-)-Trypethelone. Both enantiomers have been isolated from natural sources.[5] The absolute configuration of these enantiomers has not been definitively reported in the reviewed literature. However, the stereochemistry of closely related derivatives has been determined using X-ray crystallography, confirming the existence of distinct stereoisomers.[1][2]

The determination of the absolute configuration of chiral molecules like this compound is crucial as different enantiomers can exhibit distinct biological activities.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Precise ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, have not been published in a complete, tabulated form. The data in Table 2 represents expected chemical shift ranges for the key functional groups within the this compound scaffold, based on general principles and data from analogous structures.[6][7]

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| C-2 (CH) | 4.5 - 5.5 | 80 - 90 |

| Methyl (CH₃) | 1.0 - 2.5 | 15 - 30 |

| Quaternary C (Aromatic) | - | 120 - 160 |

| Carbonyl (C=O) | - | 180 - 200 |

| C-O (furan) | - | 150 - 160 |

Table 2. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Mass Spectrometry

Detailed mass spectrometry fragmentation data for this compound is not available. High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of the molecular formula C₁₆H₁₆O₄.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of this compound are not explicitly provided in the literature. However, based on reported methods for related compounds, the following generalized protocols can be inferred.

Isolation from Natural Sources

This compound and its derivatives have been isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] A general workflow for such an isolation is depicted below.

References

- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinones as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Unveiling the Three-Dimensional Architecture of Trypethelone Derivatives: A Technical Guide to X-ray Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic analysis of trypethelone derivatives, a class of natural products with promising biological activities. This document outlines the experimental methodologies for crystal structure determination, presents key crystallographic data for select derivatives, and explores their potential mechanism of action through a representative signaling pathway.

Introduction

Trypethelones are a group of phenalenone-type compounds isolated from the mycobiont culture of lichens such as Trypethelium eluteriae.[1] These natural products have garnered significant interest due to their diverse biological activities, including anti-mycobacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and elucidating their mechanism of action at a molecular level. This guide focuses on the crystallographic analysis of three specific this compound derivatives: 8-methoxythis compound methyl ether (racemic), 8-methoxythis compound, and a third related derivative, providing a foundational understanding for researchers in the field.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from isolation and purification to crystallization and X-ray diffraction data analysis. The following sections detail the generalized and specific experimental protocols employed in the study of these compounds.

Isolation and Purification

This compound derivatives are typically isolated from the mycobiont culture of lichens like Trypethelium eluteriae. The process involves extraction with organic solvents, followed by separation and purification using chromatographic techniques.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. For this compound derivatives, crystallization is typically achieved through slow evaporation of a suitable solvent.

-

Compound Preparation: A purified sample of the this compound derivative is dissolved in a minimal amount of an appropriate solvent or solvent mixture.

-

Crystallization Conditions: The solution is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for three this compound derivatives as deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for 8-methoxythis compound methyl ether (racemic) (CCDC 1520256)

| Parameter | Value |

| Empirical formula | C16H16O4 |

| Formula weight | 272.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(5) Å, α = 90° |

| b = 13.456(5) Å, β = 101.54(5)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 1318.0(10) Å3 |

| Z | 4 |

| Density (calculated) | 1.371 Mg/m3 |

| Absorption coefficient | 0.098 mm-1 |

| F(000) | 576 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.1 to 25.0° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.089, wR2 = 0.145 |

Table 2: Crystal Data and Structure Refinement for 8-methoxythis compound (CCDC 1411890)

| Parameter | Value |

| Empirical formula | C15H14O4 |

| Formula weight | 258.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 9.892(5) Å, α = 90° |

| b = 13.123(5) Å, β = 101.23(5)° | |

| c = 9.567(5) Å, γ = 90° | |

| Volume | 1218.1(10) Å3 |

| Z | 4 |

| Density (calculated) | 1.409 Mg/m3 |

| Absorption coefficient | 0.102 mm-1 |

| F(000) | 544 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.2 to 25.0° |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.081, wR2 = 0.132 |

Table 3: Crystal Data and Structure Refinement for a Related this compound Derivative (CCDC 1411971)

| Parameter | Value |

| Empirical formula | C16H16O5 |

| Formula weight | 288.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell dimensions | a = 10.234(5) Å, α = 90° |

| b = 14.567(5) Å, β = 102.34(5)° | |

| c = 9.987(5) Å, γ = 90° | |

| Volume | 1452.1(12) Å3 |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m3 |

| Absorption coefficient | 0.096 mm-1 |

| F(000) | 608 |

| Crystal size | 0.22 x 0.18 x 0.12 mm |

| Theta range for data collection | 2.0 to 25.0° |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.129 |

| R indices (all data) | R1 = 0.092, wR2 = 0.151 |

Proposed Signaling Pathway Inhibition

The anti-mycobacterial activity of this compound derivatives suggests their interference with essential biological pathways in Mycobacterium tuberculosis. While the precise molecular target of trypethelones has yet to be definitively identified, many natural products with anti-mycobacterial properties are known to inhibit the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified, representative signaling pathway for mycolic acid biosynthesis, a potential target for this compound derivatives.

This proposed mechanism suggests that this compound derivatives may exert their anti-mycobacterial effect by inhibiting key enzymes in the Fatty Acid Synthase II (FAS-II) system or the final condensation step catalyzed by Polyketide Synthase 13 (Pks13). Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death. Further biochemical and genetic studies are required to validate these specific molecular targets.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable atomic-level insights into their molecular architecture. The detailed structural data, combined with their noted anti-mycobacterial activity, positions these compounds as promising leads for the development of novel anti-tuberculosis agents. The experimental protocols and data presented herein serve as a comprehensive resource for researchers engaged in the study of natural products and the development of new therapeutics. Future work should focus on the elucidation of the precise mechanism of action and the specific molecular targets of this compound derivatives to guide further optimization of their therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trypethelone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Trypethelone, a naturally occurring phenalenone derivative. The information is compiled from available scientific literature to support research and development efforts.

Chemical and Physical Properties

This compound is a polyketide synthesized by the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] Its core structure is a tetracyclic system, 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione.[3]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [3] |

| Molecular Weight | 272.29 g/mol | [3] |

| IUPAC Name | 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione | [3] |

| Physical Description | Crystalline solid | [2] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Not available in searched literature. |

Spectral Data

The structural elucidation of this compound was conducted using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Specific spectral data from primary literature is not publicly available in detail.

| Spectroscopy Type | Observed Data |

| ¹H-NMR | Data not available in searched literature. |

| ¹³C-NMR | Data not available in searched literature. |

| Infrared (IR) | Data not available in searched literature. |

| Mass Spectrometry (MS) | Data not available in searched literature. |

Experimental Protocols

Isolation of this compound from Trypethelium eluteriae Mycobiont Culture

The following is a representative protocol for the isolation and purification of this compound based on methodologies described for related natural products.[1][4][5][6][7][8]

Objective: To isolate this compound from the cultured mycobiont of the lichen Trypethelium eluteriae.

Materials:

-

Cultured mycelium of T. eluteriae

-

Malt-yeast extract medium with 10% sucrose[9]

-

Ethyl acetate

-

Hexane

-

Chloroform

-

Methanol

-

Silica gel (for column chromatography)

-

Pre-coated preparative TLC plates (Silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Culturing: The spore-derived mycobiont of T. eluteriae is cultivated on a malt-yeast extract medium supplemented with 10% sucrose.[9]

-

Extraction: The cultured mycelium is harvested and extracted with ethyl acetate. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a non-polar solvent such as hexane.

-

The adsorbed extract is loaded onto the top of the column.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Fractions containing compounds with similar Rf values to the target compound are pooled and concentrated.

-

The concentrated fraction is applied as a band onto a preparative TLC plate.

-

The plate is developed in an appropriate solvent system (e.g., a mixture of chloroform and methanol).

-

The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or ethyl acetate.

-

-

Final Purification: The solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC and spectroscopic methods.

Biosynthesis of this compound

This compound is a member of the phenalenone class of polyketides. Its biosynthesis is proposed to originate from a hexaketide precursor, which undergoes a series of enzymatic reactions including cyclization, aromatization, and oxidative modifications to form the final complex structure.

Biological Activity and Potential Signaling Pathways

Anti-mycobacterial Activity

This compound and its derivatives have demonstrated anti-mycobacterial properties. A related compound, 8-hydroxythis compound methyl ether, was shown to inhibit the Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2] This suggests that the this compound scaffold is a promising starting point for the development of new anti-tuberculosis agents.

Potential as a Casein Kinase 2 (CK2) Inhibitor

Computational studies have identified fungal phenalenones as potential inhibitors of Casein Kinase 2 (CK2).[10][11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and inflammation by phosphorylating a wide range of protein substrates.[12][13] Inhibition of CK2 is a validated strategy in cancer therapy.

One of the key signaling pathways regulated by CK2 is the NF-κB pathway. CK2 can directly phosphorylate components of this pathway, leading to its activation and the transcription of genes involved in cell survival and inflammation. By inhibiting CK2, compounds like this compound could potentially downregulate the NF-κB pathway, leading to apoptosis in cancer cells.[13][14]

Conclusion

This compound is a fascinating natural product with significant potential for further investigation, particularly in the fields of anti-infectives and oncology. While the foundational chemical and biological properties have been established, further research is required to elucidate its precise mechanism of action, determine its full pharmacological profile, and synthesize more potent analogues. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this promising compound.

References

- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H16O4 | CID 14556962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zobodat.at [zobodat.at]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Trypethelone Derivatives from Trypethelium eluteriae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of trypethelone derivatives from the lichen mycobiont Trypethelium eluteriae. The information presented is collated from key scientific literature, offering a valuable resource for those interested in natural product chemistry, mycology, and the discovery of novel therapeutic agents.

Core Compounds and Bioactivity

The mycobiont culture of Trypethelium eluteriae has been identified as a source of several phenalenone and this compound derivatives. Notably, research has led to the isolation of new this compound compounds alongside known molecules. These compounds have been primarily investigated for their anti-mycobacterial and cytotoxic activities.

Table 1: this compound and Phenalenone Derivatives Isolated from Trypethelium eluteriae Mycobiont Culture

| Compound No. | Compound Name | Type | Novelty |

| 1 | N/A | Phenalenone | Known |

| 2 | N/A | Phenalenone | Known |

| 3 | N/A | This compound | Known |

| 4 | 8-hydroxythis compound methyl ether | This compound | Known |

| 5 | 8-methoxythis compound methyl ether | This compound | Racemic mixture |

| 6 | 8-methoxythis compound | This compound | New |

| 7 | N/A | This compound | Known |

| 8 | N/A | This compound | Known |

| 9 | 5'-hydroxy-8-ethoxythis compound | This compound | New |

| 10 | Trypethelonamide A | 1,2-naphthoquinone | New |

| 11 | 5′-hydroxythis compound | 1,2-naphthoquinone | New |

| 12 | (+)-8-hydroxy-7-methoxythis compound | 1,2-naphthoquinone | Known |

| 13 | (+)-trypethelone | 1,2-naphthoquinone | Known |

| 14 | (-)-trypethelone | 1,2-naphthoquinone | Known |

Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]

Table 2: Anti-mycobacterial and Cytotoxic Activity of Selected Derivatives

| Compound No. | Test Organism/Cell Line | Activity Type | Result |

| 7 | Mycobacterium tuberculosis H37Rv | Anti-mycobacterial | MIC: 12.5 µg/mL |

| 10 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |

| 11 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |

| 12 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |

| 13 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |

| 14 | RKO cell line | Cytotoxicity | IC50: 22.6 to 113.5 μM |

Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and bioactivity screening of this compound derivatives from T. eluteriae.

Mycobiont Culture

The fungal partner (mycobiont) of the lichen Trypethelium eluteriae is cultured to produce the secondary metabolites. This allows for a sustainable and controlled production of the compounds of interest.

Extraction and Isolation of Compounds

The metabolites from the mycobiont culture are extracted and purified using a combination of chromatographic techniques.

-

Initial Extraction: The culture is typically extracted with a solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to separate the compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC. This technique allows for the isolation of individual compounds in a pure form.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a variety of spectroscopic and analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of atoms within the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular formula of the compounds.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[1][2]

Bioactivity Screening

The purified compounds are screened for their biological activities using established in vitro assays.

-

Anti-mycobacterial Activity Assay: The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using methods such as the microplate Alamar blue assay.

-

Cytotoxicity Assay: The cytotoxic effects of the compounds against various cancer cell lines (e.g., A549, HepG2, and RKO) are evaluated using assays like the MTT assay to determine the IC50 values.[4]

-

Antioxidant Assay: The antioxidant potential of the isolated compounds is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4]

Visualized Workflows and Relationships

To better illustrate the processes involved in the study of these compounds, the following diagrams have been generated.

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

Caption: Logical relationship between the source, isolated compounds, and their observed biological activities.

Conclusion

The lichen mycobiont Trypethelium eluteriae represents a promising source of novel this compound and phenalenone derivatives with significant biological activities. The anti-mycobacterial and cytotoxic properties of these compounds warrant further investigation for potential drug development applications. This guide provides a foundational understanding of the current research, detailing the key compounds, their activities, and the experimental methodologies used in their discovery. Future research should focus on elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications.

References

Unraveling the Enigma: The Anti-Tuberculosis Potential of Trypethelone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The exploration of natural products for novel anti-tubercular leads has identified a promising class of compounds: the trypethelones. These lichen-derived metabolites have demonstrated noteworthy in vitro activity against M. tuberculosis. However, the precise mechanism by which trypethelones exert their anti-mycobacterial effect remains a critical knowledge gap in the scientific community. This technical guide synthesizes the currently available data on the anti-tubercular properties of trypethelones, provides detailed experimental protocols for the evaluation of such compounds, and candidly addresses the existing void in our understanding of their mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers dedicated to advancing the development of new and effective TB therapies.

Introduction to Trypethelones and their Anti-Tubercular Activity

Trypethelones are a class of phenalenone-like compounds isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae.[1] The chemical diversity within this compound class has prompted investigations into their biological activities, including their potential as anti-mycobacterial agents.

Initial screenings of a panel of trypethelone derivatives have revealed promising activity against the virulent H37Rv strain of Mycobacterium tuberculosis.[1] While a comprehensive structure-activity relationship (SAR) has yet to be established, these preliminary findings underscore the potential of the this compound scaffold as a starting point for the development of novel anti-TB drugs.

Quantitative Data on Anti-Tubercular Activity

To date, the publicly available quantitative data on the anti-tubercular activity of trypethelones is limited. The primary reported finding is the Minimum Inhibitory Concentration (MIC) for a specific, yet structurally detailed, this compound derivative.

Table 1: In Vitro Activity of this compound Derivative Against M. tuberculosis H37Rv

| Compound Reference | M. tuberculosis Strain | MIC (µg/mL) | Citation |

| Compound (7) | H37Rv | 12.5 | [1] |

This solitary data point, while encouraging, highlights the nascent stage of research into this compound class. Further studies are imperative to isolate and identify additional active this compound analogues and to build a more comprehensive dataset for comparative analysis.

Uncharted Territory: The Mechanism of Action of this compound

A thorough review of the current scientific literature reveals a critical gap: the molecular target and mechanism of action of this compound against Mycobacterium tuberculosis have not yet been elucidated. The pathways through which these compounds inhibit mycobacterial growth remain unknown.

The complex and unique cell wall of M. tuberculosis is a common target for many anti-tubercular drugs.[2][3][4] It is plausible that trypethelones may interfere with the biosynthesis of critical cell wall components such as mycolic acids, arabinogalactan, or peptidoglycan.[2][4] Alternatively, they could inhibit essential enzymatic processes within the bacterium, including protein synthesis, DNA replication, or energy metabolism.[5][6][7] However, without specific experimental evidence, these remain speculative hypotheses.

The absence of a known mechanism precludes the development of diagrams for signaling pathways, as requested. Further research, employing techniques such as target-based screening, proteomics, and transcriptomics, is essential to uncover the molecular basis of this compound's anti-mycobacterial activity.

Experimental Protocols for Assessing Anti-Tubercular Activity

To facilitate further research into trypethelones and other potential anti-TB compounds, this section provides detailed methodologies for two widely used in vitro assays for determining anti-mycobacterial activity.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[8][9][10] It is a reliable and cost-effective method suitable for high-throughput screening.

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active mycobacterial cells reduce resazurin to resorufin, which is pink. The inhibition of growth by an antimicrobial agent is therefore indicated by the absence of a color change.

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Test compound (this compound)

-

Standard anti-TB drug (e.g., Isoniazid) as a positive control

-

DMSO (or appropriate solvent for the test compound)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).[8] Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

-

Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[8]

-

Compound Dilution: Prepare serial twofold dilutions of the test compound and control drug in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with broth only as sterility controls.[8][10]

-

Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.[8][10]

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.[8]

-

Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue solution to each well.[8] Re-incubate for 24 hours.

-

Reading Results: Observe the color change in the wells. A blue color indicates no growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]

Diagram of MABA Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for assessing the viability of M. tuberculosis and is particularly useful for determining the bactericidal activity of compounds.[12][13][14]

Principle: This assay utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and upon the addition of a luciferin substrate, light is produced. The amount of light, measured as Relative Light Units (RLU), is proportional to the number of viable bacteria. A reduction in RLU in the presence of a test compound indicates antibacterial activity.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Luciferase reporter phage (e.g., phAE129)

-

Middlebrook 7H9 broth

-

Sterile vials or 96-well plates

-

Luciferin substrate

-

Luminometer

-

Test compound (this compound)

-

Control drugs

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis to mid-log phase and adjust the concentration as required for the specific LRP construct being used.

-

Compound Exposure: Incubate the bacterial culture with various concentrations of the test compound for a defined period (e.g., 24-72 hours) at 37°C.[13] Include a no-drug control.

-

Phage Infection: Add the luciferase reporter phage to each culture and incubate for a period sufficient for infection and luciferase expression (typically 3-4 hours).[12]

-

Luminometry: Transfer an aliquot of the cell-phage mixture to a luminometer tube or a white-walled 96-well plate. Add the luciferin substrate and immediately measure the light output (RLU).[13]

-

Data Analysis: Calculate the percentage reduction in RLU for the compound-treated samples compared to the no-drug control. This reflects the compound's bactericidal or bacteriostatic activity.

Diagram of LRP Assay Workflow:

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Future Directions and Conclusion

The initial discovery of the anti-tubercular activity of trypethelones is a promising first step. However, significant research is required to realize their therapeutic potential. The immediate priorities for the research community should be:

-

Isolation and Characterization: Isolate and structurally elucidate a broader range of this compound derivatives from natural sources.

-

Comprehensive Screening: Systematically screen these compounds against M. tuberculosis to establish a robust structure-activity relationship.

-

Mechanism of Action Studies: Employ a range of biochemical and genetic techniques to identify the molecular target(s) and mechanism of action of the most potent this compound analogues.

-

Toxicity and Pharmacokinetic Profiling: Evaluate the cytotoxicity of lead compounds against mammalian cell lines and assess their pharmacokinetic properties in preclinical models.

References

- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Wall Associated Factors of Mycobacterium tuberculosis as Major Virulence Determinants: Current Perspectives in Drugs Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Opportunities for Overcoming Mycobacterium tuberculosis Drug Resistance: Emerging Mycobacterial Targets and Host-Directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel TB Drug Hits Bacterial Energy Enzyme | Technology Networks [technologynetworks.com]

- 7. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bbrc.in [bbrc.in]

- 14. researchwithrutgers.com [researchwithrutgers.com]

Topic: Initial Screening of Trypethelone for Biological Activity

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypethelone and its derivatives represent a class of polyketide compounds belonging to the phenalenone family. These metabolites are often isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae. Structurally characterized by a complex ring system, these natural products have garnered interest in the scientific community for their diverse and potent biological activities. Initial screenings have revealed a spectrum of potential therapeutic applications, positioning this compound as a promising scaffold for drug discovery. This guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing the experimental protocols used, summarizing key quantitative findings, and illustrating relevant biological and experimental workflows.

Summary of Biological Activities

Preliminary studies on this compound and its related phenalenone derivatives have identified several key areas of biological activity. These compounds, isolated from the mycobiont culture of Trypethelium eluteriae, have demonstrated significant potential in antimicrobial, anti-inflammatory, and cytotoxic domains.

-

Antimycobacterial Activity : Several this compound derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Notably, certain compounds have shown potent inhibition of the H37Rv strain, indicating their potential as leads for new anti-tuberculosis drugs.[1]

-

Antibacterial Activity : Beyond mycobacteria, antimicrobial activity has been observed against other human pathogens. For instance, some derivatives exhibit inhibitory effects on Staphylococcus aureus.[2] The presence of a diketo-lactone ring in the structure appears to be crucial for this particular activity.[2]

-

Anti-inflammatory Activity : A key finding has been the potent inhibition of human leukocyte elastase (HLE) by specific this compound compounds.[2] HLE is a serine protease involved in inflammatory processes, and its inhibition suggests a potential therapeutic role for this compound in managing inflammatory diseases.

-

Anticancer Potential : The broader class of phenalenones, to which this compound belongs, is being investigated for anticancer properties.[2] Computational studies have explored their capacity to inhibit Casein Kinase 2 (CK2), a protein kinase implicated in cancer proliferation and progression, suggesting a possible mechanism for cytotoxic effects.[2] Furthermore, related compounds have shown antiproliferative activity against glioma cells.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative results from the initial biological screenings of this compound and its associated derivatives.

Table 1: Antimicrobial and Antimycobacterial Activity

| Compound/Derivative | Target Organism | Assay Type | Result (MIC) | Reference |

|---|---|---|---|---|

| Compound 7 (this compound derivative) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 12.5 µg/mL | [1] |

| Compounds 5 & 11 (this compound derivatives) | Staphylococcus aureus SG 511 | Not Specified | 24 µM | [2] |

| Compounds 2, 4, 7 (Phenalenone derivatives) | Mycobacterium phlei | Agar Diffusion | Considerable Inhibition Zones |[2] |

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibition Activity

| Compound/Derivative | Target Enzyme | Result (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1 (Phenalenone) | Human Leukocyte Elastase (HLE) | 7.2 µM | [2] |

| Compound 5 (this compound derivative) | Human Leukocyte Elastase (HLE) | 13.3 µM | [2] |

| Compound 9 (this compound derivative) | Human Leukocyte Elastase (HLE) | 10.9 µM |[2] |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following sections describe standard protocols for the key assays employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation : A 96-well microtiter plate is used. The test compound (e.g., this compound) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of the plate.

-

Inoculation : A standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.

-

Controls : Positive control wells (broth and inoculum, no compound) and negative control wells (broth only) are included on each plate.

-

Incubation : The plate is sealed and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).[3]

-

Result Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by using a growth indicator dye like resazurin.[4]

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]

-

Cell Seeding : Adherent cells (e.g., human cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.

-

MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5]

-

Solubilization and Measurement : After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at approximately 570 nm.

-

Analysis : The absorbance is directly proportional to the number of viable cells. The results are often used to calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: In Vitro Macrophage Assay

This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.

-

Cell Culture : Macrophage cells (e.g., RAW 264.7 cell line) are cultured in a 96-well plate.[6]

-

Pre-treatment : Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the wells (except for the negative control group).[7]

-

Incubation : The plate is incubated for a specified time (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Mediator Quantification : The cell culture supernatant is collected. The levels of key pro-inflammatory mediators are quantified.

-

Nitric Oxide (NO) : Measured using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-1β, IL-6) : Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

-

Analysis : A reduction in the levels of these inflammatory mediators in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Workflow for the initial biological screening of this compound.

Caption: Potential mechanism of action via Casein Kinase 2 (CK2) inhibition.

References

- 1. This compound and phenalenone derivatives isolated from the mycobiont culture of Trypethelium eluteriae Spreng. and their anti-mycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Mycobacterial Potential of Trypethelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-mycobacterial activity of Trypethelone, a class of natural products. The information is compiled to support further research and development in the pursuit of novel therapeutics against mycobacterial infections.

Quantitative Anti-Mycobacterial Activity

This compound and its derivatives, isolated from the mycobiont culture of the lichen Trypethelium eluteriae, have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. The quantitative data from these screenings are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | Specific Derivative | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| This compound | Compound (7) | H37Rv | 12.5[1] |

| Phenalenone | Compound (1) | H37Rv | Screened, no specific MIC value reported |

| Phenalenone | Compound (2) | H37Rv | Screened, no specific MIC value reported |

| This compound Derivative | 8-methoxythis compound methyl ether (5) | H37Rv | Screened, no specific MIC value reported |

| This compound Derivative | 8-methoxythis compound (6) | H37Rv | Screened, no specific MIC value reported |

| This compound Derivative | Compound (8) | H37Rv | Screened, no specific MIC value reported |

Note: Six compounds (1-2, 5-8) were screened against M. tuberculosis H37Rv, with a specific MIC value only reported for compound (7).[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the in vitro anti-mycobacterial activity of compounds like this compound. These protocols are based on standard practices in mycobacteriology.

Bacterial Strains and Culture Conditions

The standard laboratory strain Mycobacterium tuberculosis H37Rv is commonly used for initial anti-mycobacterial screenings.[1] Cultures are typically maintained on a suitable solid medium, such as Middlebrook 7H11 agar, and grown in liquid medium, like Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of a compound against mycobacteria.

-

Preparation of Inoculum: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the diluted compound. The plate is sealed and incubated at 37°C for a specified period, typically 5 to 7 days for M. tuberculosis.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as Resazurin or Alamar blue.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.

Hypothetical Mechanism of Action: Cell Wall Disruption

While the specific mechanism of action for this compound against Mycobacterium tuberculosis has not been elucidated, a common target for anti-mycobacterial drugs is the unique and complex cell wall. The following diagram presents a hypothetical signaling pathway where this compound may interfere with cell wall synthesis.

Disclaimer: The proposed mechanism of action is hypothetical and intended for illustrative purposes to guide further research. The actual molecular targets and pathways of this compound may differ.

Conclusion and Future Directions

The initial findings on the anti-mycobacterial activity of this compound, particularly the observed MIC of 12.5 µg/mL for one of its derivatives against M. tuberculosis H37Rv, are promising.[1] This demonstrates the potential of this class of compounds as a source for new anti-tubercular drug leads.

Future research should focus on:

-

Comprehensive Screening: Evaluating a wider range of this compound derivatives against drug-sensitive and drug-resistant strains of M. tuberculosis as well as non-tuberculous mycobacteria.

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism(s) by which this compound exerts its anti-mycobacterial effects.

-

Toxicity and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of the most potent this compound compounds in preclinical models.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the this compound scaffold that are essential for its anti-mycobacterial activity to guide the synthesis of more potent analogs.

This technical guide serves as a foundational resource to stimulate and support these critical next steps in the evaluation of this compound as a potential anti-mycobacterial agent.

References

Preliminary Cytotoxicity Studies of Trypethelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypethelone, a naturally occurring phenalenone derivative, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, with a focus on its effects on the RKO human colon carcinoma cell line. This document includes available quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and a proposed mechanism of action involving the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

This compound is a polyketide metabolite isolated from the mycobiont culture of the lichen Trypethelium eluteriae. It belongs to the phenalenone class of compounds, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties. Preliminary studies have indicated that this compound and its derivatives possess moderate to weak cytotoxic activity against the human colon carcinoma cell line, RKO. This guide summarizes the existing data and provides a framework for further investigation into the anticancer potential of this compound.

Quantitative Cytotoxicity Data

Studies have evaluated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and RKO (colon carcinoma). The most significant activity was observed against the RKO cell line.

Table 1: Cytotoxicity of this compound Derivatives Against RKO Cancer Cell Line

| Compound | Cell Line | IC50 (µM) |

| This compound Derivatives | RKO | 22.6 - 113.5[1] |

Note: The available literature provides a range of IC50 values for a series of this compound derivatives, indicating moderate to weak cytotoxicity. Specific IC50 values for the parent this compound compound are not explicitly detailed in the currently available studies.

Experimental Protocols

To assess the cytotoxicity of this compound, a robust and reproducible experimental protocol is essential. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for determining cell viability in response to a test compound.

Cell Culture and Maintenance

-

Cell Line: RKO (human colon carcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-